An In-depth Technical Guide to 5-(4-Methoxyphenyl)isoxazole: Core Properties, Synthesis, and Applications
An In-depth Technical Guide to 5-(4-Methoxyphenyl)isoxazole: Core Properties, Synthesis, and Applications
Prepared by: Gemini, Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of 5-(4-methoxyphenyl)isoxazole, a heterocyclic compound of significant interest in synthetic and medicinal chemistry. We delve into its fundamental physicochemical properties, molecular structure, and established synthesis protocols, with a focus on the widely employed 1,3-dipolar cycloaddition reaction. Furthermore, this document outlines the standard spectroscopic techniques for its characterization and discusses its expanding role as a versatile scaffold in the development of novel therapeutic agents, agrochemicals, and advanced materials. This guide is intended for researchers, chemists, and drug development professionals seeking a detailed, practical understanding of this valuable chemical entity.
Introduction: The Significance of the Isoxazole Scaffold
The isoxazole ring is a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms. This structural motif is a cornerstone in medicinal chemistry, prized for its metabolic stability and its ability to act as a versatile pharmacophore capable of engaging in various non-covalent interactions, such as hydrogen bonding and π-π stacking.[1] The isoxazole core is present in numerous FDA-approved drugs, including the anti-inflammatory agent Valdecoxib and the antirheumatic drug Leflunomide, highlighting its clinical significance.[2]
5-(4-Methoxyphenyl)isoxazole, specifically, combines this privileged heterocycle with an electron-rich methoxyphenyl group. This substitution pattern makes it a valuable and reactive intermediate for further functionalization, serving as a foundational building block for creating libraries of more complex molecules with diverse biological activities.[3] Its utility spans from being a key intermediate in the synthesis of potential anti-inflammatory, analgesic, and neuroprotective agents to applications in agrochemicals and material science.[3][4][5] This guide serves to consolidate the core technical knowledge surrounding this compound, providing a foundation for its effective utilization in research and development.
Molecular Structure and Physicochemical Properties
Chemical Structure
5-(4-Methoxyphenyl)isoxazole consists of a central isoxazole ring with a 4-methoxyphenyl substituent at the C5 position. The IUPAC name for this compound is 5-(4-methoxyphenyl)-1,2-oxazole.[3] The structure is characterized by the aromaticity of both the isoxazole and benzene rings.
Structure:
Physicochemical Data
The fundamental properties of 5-(4-methoxyphenyl)isoxazole are summarized in the table below. This data is critical for handling, storage, and planning chemical reactions.
| Property | Value | Source(s) |
| CAS Number | 3672-48-8 | [6][7] |
| Molecular Formula | C₁₀H₉NO₂ | [6] |
| Molecular Weight | 175.18 g/mol | [6] |
| Appearance | Off-white to white solid | [7] |
| Purity | ≥95% (typical commercial) | [7] |
| Melting Point | 62-68 °C | Chem-Impex |
| Storage | Sealed in dry, room temperature | [7] |
| SMILES | COc1ccc(cc1)-c2ccno2 | [8] |
| InChIKey | KKDKBSQRNCPFCM-UHFFFAOYSA-N | [7] |
Synthesis Methodologies
The construction of the 3,5-disubstituted isoxazole ring is most commonly and efficiently achieved through the [3+2] cycloaddition reaction, also known as the Huisgen 1,3-dipolar cycloaddition.[9] This powerful reaction involves the in situ generation of a nitrile oxide from an oxime precursor, which then reacts with an alkyne (the dipolarophile) to form the isoxazole ring with high regioselectivity.
Principle: 1,3-Dipolar Cycloaddition
The core of this synthesis involves two key transformations:
-
Nitrile Oxide Formation: A suitable precursor, such as an aromatic aldoxime, is converted into a highly reactive hydroximoyl chloride. Subsequent treatment with a base eliminates HCl to generate the nitrile oxide dipole in situ.
-
Cycloaddition: The generated nitrile oxide immediately reacts with a terminal alkyne, in this case, 4-ethynylanisole (4-methoxyphenylacetylene), to form the stable 5-substituted isoxazole ring. The use of a base is crucial for generating the reactive dipole, and its choice can influence reaction rates and yields.
Experimental Protocol: Synthesis from 4-Ethynylanisole
This protocol describes a representative lab-scale synthesis of 5-(4-methoxyphenyl)isoxazole.
Materials:
-
Formaldoxime or a suitable precursor for generating the parent nitrile oxide. A common alternative is the use of a hydroxymoyl chloride.
-
4-Ethynylanisole (4-methoxyphenylacetylene)
-
Triethylamine (TEA) or a similar non-nucleophilic base
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add 4-ethynylanisole (1.0 eq) dissolved in anhydrous DCM (approx. 0.2 M concentration).
-
Precursor Addition: Add the nitrile oxide precursor, such as a solution of a hydroximoyl chloride (1.1 eq), to the flask.
-
Initiation of Cycloaddition: Cool the mixture to 0 °C using an ice bath. Slowly add triethylamine (1.5 eq) dropwise over 15-20 minutes. The base facilitates the in situ formation of the nitrile oxide from its precursor.
-
Scientific Rationale: Slow, cooled addition of the base controls the rate of the exothermic nitrile oxide formation, preventing dimerization and other side reactions, thereby maximizing the yield of the desired cycloaddition product.
-
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting alkyne is consumed.
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM. Combine the organic layers.
-
Purification - Wash: Wash the combined organic phase sequentially with saturated aqueous NaHCO₃ and brine.
-
Scientific Rationale: The bicarbonate wash neutralizes any excess acid and removes acidic byproducts. The brine wash helps to remove residual water from the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification - Chromatography: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.[10]
-
Final Product: Combine the fractions containing the pure product (identified by TLC) and remove the solvent in vacuo to yield 5-(4-methoxyphenyl)isoxazole as a solid.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 5-(4-methoxyphenyl)isoxazole.
Spectroscopic Characterization
Structural confirmation and purity assessment of 5-(4-methoxyphenyl)isoxazole are typically performed using a combination of standard spectroscopic methods. The expected data, based on analysis of closely related structures, are summarized below.[11][12]
| Technique | Characteristic Peaks / Signals |
| ¹H NMR | δ ~8.4 ppm (d, 1H): Isoxazole C3-Hδ ~7.8 ppm (d, 2H): Aromatic protons ortho to isoxazoleδ ~7.0 ppm (d, 2H): Aromatic protons ortho to methoxy groupδ ~6.7 ppm (d, 1H): Isoxazole C4-Hδ ~3.9 ppm (s, 3H): Methoxy (-OCH₃) protons |
| ¹³C NMR | δ ~171 ppm: Isoxazole C5δ ~162 ppm: Isoxazole C3δ ~161 ppm: Aromatic C-OCH₃δ ~129-127 ppm: Aromatic CH carbonsδ ~120 ppm: Aromatic quaternary Cδ ~115 ppm: Aromatic CH carbonsδ ~97 ppm: Isoxazole C4δ ~56 ppm: Methoxy (-OCH₃) carbon |
| IR (KBr) | ~3100 cm⁻¹: Aromatic C-H stretch~2950-2840 cm⁻¹: Aliphatic C-H stretch (methoxy)~1610 cm⁻¹: C=N stretch (isoxazole ring)~1520, 1480 cm⁻¹: Aromatic C=C stretches~1250, 1030 cm⁻¹: Aryl-O-CH₃ ether C-O stretch (asymmetric & symmetric) |
| MS (ESI) | [M+H]⁺ = 176.07 |
Note: Chemical shifts (δ) are in ppm relative to TMS. NMR data is based on spectra of analogous compounds in CDCl₃. IR frequencies are in cm⁻¹.[11][12]
Applications and Biological Relevance
5-(4-Methoxyphenyl)isoxazole is not typically an end-product but rather a versatile platform molecule. Its value lies in the strategic placement of reactive sites—the isoxazole ring itself and the activated phenyl ring—which allows for diverse downstream modifications.
Role in Medicinal Chemistry
The arylisoxazole scaffold is a frequent target in drug discovery. The 4-methoxyphenyl group can be easily demethylated to a phenol, providing a handle for attaching other moieties through ether or ester linkages. This strategy is employed to develop compounds targeting a range of biological processes.
-
Anti-inflammatory and Analgesic Agents: The isoxazole ring is a known bioisostere for other functional groups found in COX-2 inhibitors.[1]
-
Neurodegenerative Diseases: Arylisoxazole derivatives have been investigated as inhibitors of enzymes like acetylcholinesterase (AChE) and BACE1, which are implicated in Alzheimer's disease.[4][13]
-
Anticancer Agents: The scaffold has been incorporated into novel compounds designed to target cancer-specific pathways, such as estrogen receptor alpha (ERα) in breast cancer.[14]
Agrochemical and Material Science Applications
-
Agrochemicals: The stability and biological activity of the isoxazole ring have led to its incorporation into novel herbicides and fungicides.[3][15]
-
Material Science: The conjugated π-system of 5-(4-methoxyphenyl)isoxazole makes it a candidate for creating novel organic materials with specific electronic and optical properties for use in sensors or organic electronics.[3]
Role as a Versatile Chemical Scaffold
Caption: Applications of 5-(4-methoxyphenyl)isoxazole as a core scaffold.
Conclusion
5-(4-Methoxyphenyl)isoxazole is a compound of considerable strategic importance for chemical and pharmaceutical research. Its straightforward and high-yielding synthesis, primarily via 1,3-dipolar cycloaddition, makes it readily accessible. The combination of a stable, biologically active isoxazole ring with a functionalizable methoxyphenyl group provides a robust platform for the development of a wide array of complex molecules. As research continues to uncover the therapeutic potential of novel heterocyclic compounds, the utility of versatile building blocks like 5-(4-methoxyphenyl)isoxazole is set to expand, solidifying its role in the innovation pipeline for new drugs, agrochemicals, and materials.
References
-
Organic Syntheses, Coll. Vol. 6, p. 278 (1988); Vol. 51, p. 70 (1971). A Procedure for the Synthesis of 3-(4-chlorophenyl)-5-(4-methoxyphenyl)isoxazole. URL: [Link]
-
Grady, A. (2023). The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. Synthetic Formal Report. URL: [Link]
-
Beilstein Journals. (2018). Supporting Information: Lewis acid-promoted direct synthesis of isoxazole derivatives. URL: [Link]
-
Chen, Y-J., et al. (2015). 3-Benzoylisoxazolines by 1,3-Dipolar Cycloaddition: Chloramine-T-Catalyzed Condensation of α-Nitroketones with Dipolarophiles. Molecules. URL: [Link]
-
The Royal Society of Chemistry. NMR Spectra of Products - Supporting Information. URL: [Link]
-
SpectraBase. 5-(4-Methoxybenzyl)-3-(4-methoxyphenyl)-4,5-dihydroisoxazole. URL: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 279129, Isoxazole, 3-(4-methoxyphenyl)-5-phenyl-. URL: [Link]
-
Supporting Information for Palladium-Catalyzed C–H Alkenylation/Annulation Cascade for the Synthesis of 3,5-Disubstituted-4-arylisoxazoles. URL: [Link]
-
The Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Nanoscale. URL: [Link]
-
ResearchGate. Design and Synthesis of Novel Arylisoxazole‐Chromenone Carboxamides: Investigation of Biological Activities Associated with Alzheimer's Disease. URL: [Link]
-
ResearchGate. Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. URL: [Link]
-
MDPI. Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. URL: [Link]
-
The Royal Society of Chemistry. (2022). 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα. URL: [Link]
-
The Pharma Innovation. A review of isoxazole biological activity and present synthetic techniques. URL: [Link]
-
PubMed. Design and Synthesis of Novel Arylisoxazole-Chromenone Carboxamides: Investigation of Biological Activities Associated with Alzheimer's Disease. URL: [Link]
-
The Pharma Innovation. A review of isoxazole biological activity and present synthetic techniques. URL: [Link]
-
ResearchGate. Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition Reactions: Pharmacological Screening for Their Antioxidant and Antimicrobial Activities. URL: [Link]
-
ResearchGate. Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction. URL: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 13380017, Isoxazole, 5-(3-chlorophenyl)-3-(4-methoxyphenyl)-. URL: [Link]
-
PubChemLite. 5-(4-methoxyphenyl)isoxazole (C10H9NO2). URL: [Link]
Sources
- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 2. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 3. jk-sci.com [jk-sci.com]
- 4. Design and Synthesis of Novel Arylisoxazole-Chromenone Carboxamides: Investigation of Biological Activities Associated with Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. scbt.com [scbt.com]
- 7. 5-(4-Methoxyphenyl)isoxazole | 3672-48-8 [sigmaaldrich.com]
- 8. PubChemLite - 5-(4-methoxyphenyl)isoxazole (C10H9NO2) [pubchemlite.lcsb.uni.lu]
- 9. 3-Benzoylisoxazolines by 1,3-Dipolar Cycloaddition: Chloramine-T-Catalyzed Condensation of α-Nitroketones with Dipolarophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. beilstein-journals.org [beilstein-journals.org]
- 13. researchgate.net [researchgate.net]
- 14. 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
